DBCO-PEG4-triethoxysilane
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Overview
Description
DBCO-PEG4-triethoxysilane is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) linker and a triethoxysilane moiety. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules. The DBCO group is known for its high reactivity with azide groups, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-triethoxysilane typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide to achieve the desired chain length.
Attachment of the DBCO Group: The DBCO group is attached to the PEG linker through an amide bond formation reaction. This involves reacting the PEG linker with a DBCO-containing carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Triethoxysilane Moiety: The triethoxysilane group is introduced by reacting the PEG-DBCO intermediate with triethoxysilane in the presence of a suitable catalyst, such as a platinum-based catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG linker.
Batch Reactions: Sequential batch reactions to attach the DBCO group and the triethoxysilane moiety.
Purification: Purification steps such as column chromatography and recrystallization to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-triethoxysilane primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions involve the following:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Conditions: Room temperature or slightly elevated temperatures, typically under inert atmosphere conditions to prevent oxidation
Major Products
Scientific Research Applications
DBCO-PEG4-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are small molecules designed to selectively degrade target proteins
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags for imaging and tracking studies
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in surface modification processes to improve the properties of materials, such as increasing hydrophilicity or biocompatibility
Mechanism of Action
The mechanism of action of DBCO-PEG4-triethoxysilane involves the following steps:
Reaction with Azide Groups: The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages
Targeting Specific Molecules: In the context of PROTACs, the compound targets specific proteins for degradation by linking them to E3 ubiquitin ligases, which tag the proteins for destruction by the proteasome
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-biotin: Contains a biotin moiety instead of triethoxysilane, used for biotinylation and affinity purification.
DBCO-PEG4-amine: Contains an amine group, used for further functionalization and conjugation reactions.
Uniqueness
DBCO-PEG4-triethoxysilane is unique due to its triethoxysilane moiety, which allows for surface modification and functionalization of materials. This makes it particularly useful in applications requiring surface attachment and modification .
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPATRYMIHMPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O10Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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